(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound characterized by a conjugated coumarin-like scaffold. Its structure includes a 2-imino chromene core substituted with an acetyl carboxamide group at position 3 and a 4-cyanophenylimino moiety at position 2 in the Z-configuration . The molecular formula is C₂₀H₁₅N₃O₄, with a molecular weight of 361.36 g/mol. This compound is used in screening libraries for drug discovery due to its structural complexity and tunable electronic profile .
Properties
IUPAC Name |
N-acetyl-2-(4-cyanophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c1-12(23)21-18(24)16-10-14-4-2-3-5-17(14)25-19(16)22-15-8-6-13(11-20)7-9-15/h2-10H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBRQFUWCUHSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide is a compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and antioxidative properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene core with an acetyl group and a cyanophenyl substituent. Its molecular formula is , with a molecular weight of approximately 313.32 g/mol. The presence of the acetyl group enhances solubility, which may influence its bioavailability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃ |
| Molecular Weight | 313.32 g/mol |
| Solubility | Enhanced due to acetyl group |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidative Properties
This compound has demonstrated antioxidative effects, likely through the modulation of oxidative stress pathways. It may inhibit reactive oxygen species (ROS) generation, thereby protecting cells from oxidative damage. This is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.
The biological effects of this compound are believed to stem from its ability to bind to specific enzymes and receptors. This binding can modulate their activity, leading to reduced inflammation and oxidative stress:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Interaction : It potentially interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in regulating immune response.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as an antibacterial agent.
Study 2: Antioxidant Activity
In vitro assays were conducted to assess the antioxidative capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The compound exhibited an IC50 value of 30 µM, indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Comparative Analysis with Related Compounds
Comparative studies highlight the unique biological profile of this compound relative to structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide | Moderate antibacterial | Contains bromo substituent |
| (2Z)-N-acetyl-6-methoxy-2-(3-cyanophenyl)imino-2H-chromene-3-carboxamide | Strong antioxidative | Methoxy group enhances reactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromene Core
The activity and physicochemical properties of chromene derivatives are highly dependent on substituent position and electronic nature. Below is a comparative analysis with key analogs:
Key Structural and Functional Differences
Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-fluorophenyl group in the analog . This may enhance stability in redox environments or interactions with electron-rich biological targets. Methoxy substituents at positions 7 or 8 (e.g., in vs. 11) alter electron distribution. For example, 8-methoxy derivatives exhibit increased resonance stabilization compared to 7-methoxy isomers .
Solubility and Pharmacokinetics: The sulfamoylphenyl analog () has higher aqueous solubility due to the polar sulfonamide group, whereas the 4-cyanophenyl derivative is more lipophilic, favoring membrane permeability .
Synthetic Accessibility: The target compound is synthesized via condensation reactions similar to those in (e.g., coupling with aldehydes in acetic acid/sodium acetate) . In contrast, 2-imino chromenes () require diazonium salt coupling, which introduces variability in yield and purity .
Computational and Crystallographic Insights
- Density Functional Theory (DFT): Methods like those in can predict electronic properties, such as the impact of the 4-cyanophenyl group on charge distribution .
- Crystallography : Tools like SHELX () and WinGX () enable precise structural determination, critical for understanding substituent effects on molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
